molecular formula C12H11ClN2O3S B2375220 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 328028-24-6

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No.: B2375220
CAS No.: 328028-24-6
M. Wt: 298.74
InChI Key: NJGWXPZMFHRVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide is a chemical reagent designed for research and development purposes. It is part of a class of benzenesulfonamide derivatives that are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrase (CA) isoenzymes . The compound's structure, featuring both hydrophilic (amino, hydroxy) and lipophilic (aromatic, chlorophenyl) regions, provides a valuable scaffold for structure-activity relationship (SAR) studies and can contribute to improved pharmacokinetic properties in derivative molecules . This scaffold is being actively investigated for its potential in designing new therapeutic agents . Research on similar 3-amino-4-hydroxybenzenesulfonamide derivatives has demonstrated their utility in studying aggressive cancer models. These compounds have shown activity in reducing the viability of cancer cell lines such as human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) in both 2D monolayer and 3D spheroid cultures, which better mimic the tumor microenvironment . Furthermore, sulfonamide derivatives are known to be explored for a range of other biological activities, including antioxidant effects and acetylcholinesterase (AChE) inhibition, which may be relevant for neurodegenerative disease research . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-8-1-3-9(4-2-8)15-19(17,18)10-5-6-12(16)11(14)7-10/h1-7,15-16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWXPZMFHRVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the hydroxylation of the benzene ring to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, in cancer therapy. These compounds have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in several tumors, making them promising candidates for selective cancer treatments.

  • Mechanism of Action : The inhibition of carbonic anhydrase IX leads to reduced tumor acidity and enhanced apoptosis in cancer cells. For instance, derivatives such as 4e and 4g demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.55 to 25.06 nM .
CompoundCancer Cell LineIC50 (nM)Selectivity
4eMDA-MB-23110.93High
4gMCF-725.06Moderate

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects. The structural features of this compound enhance its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism : These compounds often act by inhibiting folate synthesis pathways in bacteria. New sulfonamide derivatives have been shown to overcome resistance mechanisms associated with traditional sulfa drugs .
Bacterial StrainInhibition (%)Reference
MRSA80%
E. coli75%

Antiviral Activity

Emerging research indicates that certain sulfonamide derivatives may also exhibit antiviral properties. For instance, compounds derived from this compound have shown potential against viral infections such as the tobacco mosaic virus.

  • Study Findings : In vitro tests revealed that some derivatives achieved approximately 50% inhibition of viral activity, comparable to established antiviral agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors such as 4-chloroaniline.

  • Synthesis Overview : The reaction pathway generally includes the formation of sulfonamide groups through nucleophilic attack on sulfonyl chlorides under basic conditions.
StepReactantsProducts
Nucleophilic substitution4-Chloroaniline + Sulfonyl chlorideSulfonamide derivative

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₂H₁₁ClN₂O₃S
  • CAS No.: 328028-24-6
  • Key Features: A sulfonamide derivative with a 4-chlorophenyl group, a hydroxyl (-OH) substituent at the 4-position of the benzene ring, and an amino (-NH₂) group at the 3-position ().

Physicochemical Properties :

  • Molecular Weight : 298.75 g/mol
  • Storage : Stable under inert atmosphere at 2–8°C ().
  • Hazard Profile : Classified with warnings H302 (harmful if swallowed) and H413 (may cause aquatic toxicity) ().

Comparison with Similar Compounds

Structural Analogs and Their Properties

The biological activity and physicochemical properties of sulfonamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Notes Evidence ID
Target Compound : 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide 4-OH, 3-NH₂, 4-Cl C₁₂H₁₁ClN₂O₃S 298.75 Hydroxyl group enhances polarity; potential H-bond donor. Limited direct activity data; inferred insecticidal potential based on structural analogs.
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide (CID 3774375) 4-OCH₃, 3-NH₂, 4-Cl C₁₃H₁₃ClN₂O₃S 312.77 Methoxy group increases lipophilicity vs. hydroxyl. Not explicitly reported; methoxy may reduce solubility but improve membrane permeability.
3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1) 4-Cl, 3-Br, 4-OCH₃ C₁₃H₁₂BrClN₂O₃S 391.67 Bromine adds steric bulk; methoxy enhances lipophilicity. No activity data; bromine may alter target binding.
3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide 4-Br, 4-CH₃ C₁₃H₁₃BrN₂O₂S 341.22 Methyl group boosts lipophilicity; bromine increases molecular weight. Likely improved bioavailability due to methyl group.
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide (CAS 102817-87-8) Thioxo (C=S), 4-Cl C₉H₉ClN₂OS 228.70 Sulfur-containing moiety alters electronic properties. Unspecified activity; thioxo may influence enzyme inhibition.
3-amino-N-(3-chlorophenyl)-4-hydroxybenzene-1-sulfonamide (CAS 328028-38-2) 3-Cl, 4-OH C₁₂H₁₁ClN₂O₃S 298.75 Chlorine positional isomer; altered steric effects. Positional isomerism may affect target specificity.

Impact of Substituents on Bioactivity

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃) : Hydroxyl groups enhance hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors). Methoxy groups, while reducing polarity, may enhance blood-brain barrier penetration ( vs. 12).
  • Halogen Substituents (Cl, Br) : Chlorine and bromine increase molecular weight and electronegativity, influencing binding affinity. For example, bromine’s larger atomic radius may enhance hydrophobic interactions ().
  • Cyclized vs. Open-Chain Structures: Cyclized thieno[2,3-b]pyridine derivatives (e.g., compound 3 in ) showed lower insecticidal activity than open-chain analogs (compound 2), likely due to the loss of the cyano group (-CN) and rigid conformation ().

Research Findings on Insecticidal and Enzyme Inhibition Activity

  • Insecticidal Activity: Compound 2 (open-chain, cyano-containing) exhibited superior activity against cowpea aphids (LC₅₀ = 0.8 μg/mL) compared to cyclized compound 3 (LC₅₀ = 1.2 μg/mL), highlighting the importance of flexible structures and electron-withdrawing groups (). The target compound’s hydroxyl group may mimic bioactive moieties in natural insecticides, though direct studies are needed ().

Biological Activity

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on CA IX and CA II, with IC50 values ranging from 10.93 nM to 3.92 μM .
  • Cellular Interaction : The amino and hydroxy groups can form hydrogen bonds with biological molecules, facilitating interactions that disrupt cellular processes. This mechanism is crucial for its anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains:

  • Inhibition Studies : Compounds related to this sulfonamide have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages of 80.69% and 79.46%, respectively .
  • Biofilm Formation : Some derivatives have also demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections .

Anticancer Activity

The compound has been investigated for its potential in cancer therapy:

  • Cell Proliferation Inhibition : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibit potent anti-proliferative effects, with IC50 values ranging from 1.52 μM to 6.31 μM .
  • Apoptosis Induction : Notably, one study reported that a derivative induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positivity .

Study on Anticancer Properties

In a recent study, researchers synthesized several sulfonamide derivatives and evaluated their effects on cancer cell lines:

CompoundCell LineIC50 (μM)Selectivity Index
4eMDA-MB-2311.525.5
4gMCF-76.3117.5

These results indicate a high selectivity for cancer cells over normal cells, suggesting potential therapeutic applications .

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational models have indicated favorable properties for some derivatives of this compound:

  • ADMET Properties : Predictions suggest good absorption and distribution characteristics, with low toxicity profiles observed in preliminary studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : React 4-chloroaniline with 3-amino-4-hydroxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C. Monitor progress via TLC. Purify via recrystallization or column chromatography .
  • Characterization : Use 1H/13C NMR to confirm sulfonamide bond formation and aromatic proton environments. FTIR verifies sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks .

Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfamethoxazole .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay. IC₅₀ values < 1 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale (>10 g) production?

  • Methodology :

  • Reaction Optimization : Use a continuous flow reactor with controlled temperature (25–40°C) and automated pH adjustment. Replace triethylamine with NaHCO₃ for cost efficiency .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC with preparative columns. Yield improvements (>85%) are achievable with solvent recycling .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

  • Methodology :

  • Molecular Docking : Simulate binding to CA-II (PDB: 3KS3) using AutoDock Vina. The 4-chlorophenyl group shows hydrophobic interactions with Val121 and Phe131, while the sulfonamide coordinates the catalytic zinc ion .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Kᵢ values correlate with substituent electronegativity (e.g., Cl enhances binding) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs with Br, F, or NO₂ at the 4-position. Compare IC₅₀ values against CA isoforms (see Table 1).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Fluorinated analogs show longer half-lives (>2 hrs) .

Table 1 : Structure-Activity Relationship (SAR) of Sulfonamide Analogs

Substituent (Position 4)IC₅₀ (CA-II, µM)LogPMetabolic Half-Life (hr)
Cl0.452.11.2
Br0.382.41.0
F0.521.82.5
NO₂0.671.50.8

Data Contradiction Analysis

Q. Why do reported MIC values for antibacterial activity vary across studies?

  • Key Factors :

  • Strain Variability : P. aeruginosa (ATCC 27853 vs. clinical isolates) may differ in efflux pump expression.
  • Assay Conditions : Mueller-Hinton broth vs. CAMHB (cation-adjusted) affect cation availability, altering sulfonamide efficacy .
    • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.